molecular formula C22H23NO5 B5301129 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one

7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one

Cat. No. B5301129
M. Wt: 381.4 g/mol
InChI Key: JQTNKITUPCOHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one, also known as LY294002, is a synthetic compound that is widely used in scientific research. It belongs to the class of compounds known as PI3K inhibitors and is commonly used to study the PI3K/Akt/mTOR signaling pathway.

Mechanism of Action

7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one is a potent inhibitor of PI3K, which is a key enzyme in the PI3K/Akt/mTOR signaling pathway. By inhibiting PI3K, 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one prevents the activation of downstream signaling molecules, including Akt and mTOR. This ultimately leads to a reduction in cell growth, proliferation, and survival.
Biochemical and physiological effects:
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one has been shown to have a variety of biochemical and physiological effects. In cell culture studies, 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one has been shown to inhibit cell growth and induce apoptosis in a variety of cancer cell lines. In animal studies, 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one has been shown to inhibit tumor growth and metastasis. Additionally, 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one in lab experiments is its potency and specificity. 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one is a highly potent inhibitor of PI3K and has been shown to be selective for this enzyme over other kinases. Additionally, 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one is relatively easy to use and can be added directly to cell culture media or injected into animals.
One limitation of using 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one in lab experiments is its potential for off-target effects. While 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one is selective for PI3K, it may also inhibit other enzymes or signaling pathways at high concentrations. Additionally, 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one may have different effects in different cell types or animal models, which can make it difficult to interpret results.

Future Directions

There are a variety of future directions for research involving 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one. One area of interest is the development of more potent and selective PI3K inhibitors. Additionally, researchers are interested in studying the effects of 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one in combination with other drugs or therapies. Finally, there is interest in using 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one as a tool to study the PI3K/Akt/mTOR signaling pathway in more detail, including its role in specific diseases and cellular processes.

Synthesis Methods

7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one can be synthesized using a variety of methods, but the most common method involves the reaction of 2-amino-3-methylpyridine with 2-methoxybenzaldehyde to form 2-methoxy-3-(2-methylpyridin-3-yl)benzaldehyde. This intermediate is then reacted with morpholine and chloroacetyl chloride to form 8-chloro-3-(2-methoxyphenyl)-2-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-4-one. The final step involves the reaction of this intermediate with 4-hydroxycoumarin to form 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one.

Scientific Research Applications

7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one is commonly used in scientific research to study the PI3K/Akt/mTOR signaling pathway. This pathway is involved in a variety of cellular processes, including cell growth, proliferation, and survival. Dysregulation of this pathway has been implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative diseases.

properties

IUPAC Name

7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-14-20(15-5-3-4-6-19(15)26-2)21(25)16-7-8-18(24)17(22(16)28-14)13-23-9-11-27-12-10-23/h3-8,24H,9-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTNKITUPCOHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(morpholinomethyl)-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.